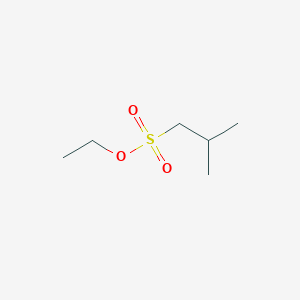

Ethyl 2-methylpropane-1-sulfonate

Description

This compound is structurally analogous to sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), but differs in its substituents and saturation. Ethyl sulfonates are typically used as intermediates in organic synthesis, surfactants, or polymerization agents.

Properties

IUPAC Name |

ethyl 2-methylpropane-1-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-4-9-10(7,8)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLIPSQYOYMWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 2-methylpropane-1-sulfonate is utilized in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

Industry: this compound is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-methylpropane-1-sulfonate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The sodium derivative’s unsaturated alkene moiety (prop-2-ene) enables participation in addition reactions, while the ethyl variant’s saturated structure limits such reactivity. The ionic nature of the sodium compound enhances its polarity and water solubility, whereas the ethyl ester form favors solubility in organic solvents .

Comparison with Other Sulfonate Esters

Methanol-Derived Sulfonates

- Example: Methyl 3-phenylprop-2-ene-1-sulfonate (synthesized via KHCO₃ in methanol at 25°C for 2 hours) .

- Key Difference: Shorter reaction time (2 hours) compared to isopropanol derivatives (4 hours) due to methanol’s higher nucleophilicity.

Isopropanol-Derived Sulfonates

- Example: Isopropyl 3-phenylprop-2-ene-1-sulfonate (synthesized via Cs₂CO₃ in isopropanol at 40°C for 4 hours) .

- Key Difference : Higher temperature and stronger base (Cs₂CO₃) required, reflecting steric hindrance from the isopropyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.